

Technical Overview of AM-112: A Novel β-Lactamase Inhibitor

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Compound of Interest				
Compound Name:	AM12			
Cat. No.:	B1192157	Get Quote		

This guide provides a summary of the biological activity and molecular targets of AM-112, a novel oxapenem compound with potent β -lactamase inhibitory properties.

Biological Activity

AM-112 is an antibacterial agent that enhances the efficacy of β -lactam antibiotics, such as ceftazidime, against a range of bacteria that have developed resistance through the production of β -lactamase enzymes.[1][2] It is particularly effective against bacteria producing Class A, Class C, and Class D β -lactamases.[2] In vivo studies using a murine intraperitoneal sepsis model have demonstrated that AM-112 can protect ceftazidime from degradation by extended-spectrum β -lactamase-producing strains and derepressed class C enzyme producers.[2]

Molecular Targets

The primary molecular targets of AM-112 are bacterial β-lactamase enzymes.[1][2] It exhibits potent inhibitory activity against Class A, C, and D enzymes.[2] Additionally, AM-112 has been shown to have an affinity for penicillin-binding proteins (PBPs) in Escherichia coli, with PBP2 being inhibited at low concentrations.[2]

Quantitative Data

The following table summarizes the inhibitory activity of AM-112 against various β -lactamase enzymes.



Enzyme Class	Enzyme	AM-112 IC50 (μM)	Clavulanic Acid IC50 (µM)
Class A	0.16 - 2.24	0.008 - 0.12	
Class C	Significantly more potent	1,000- to 100,000-fold less potent than AM- 112	
Class D	Significantly more potent	1,000- to 100,000-fold less potent than AM- 112	-

Table 1: 50% inhibitory concentrations (IC50s) of AM-112 and clavulanic acid for different classes of β -lactamase enzymes. Data extracted from PubMed abstracts.[2]

Experimental Protocols

Detailed experimental protocols for the cited experiments are not fully available in the initial search results. However, the methodologies would likely involve standard assays in the field of microbiology and enzymology.

β-Lactamase Inhibition Assay (General Protocol):

A general protocol for determining the IC50 of a β -lactamase inhibitor would involve:

- Enzyme and Substrate Preparation: Purified β-lactamase enzyme and a suitable chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin) are prepared in an appropriate buffer.
- Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (AM-112) for a defined period.
- Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.
- Detection: The rate of substrate hydrolysis is measured spectrophotometrically or fluorometrically by monitoring the change in absorbance or fluorescence over time.



 Data Analysis: The reaction rates at different inhibitor concentrations are used to calculate the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Minimum Inhibitory Concentration (MIC) Determination:

The MIC of a β -lactam antibiotic in combination with AM-112 would be determined using a method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

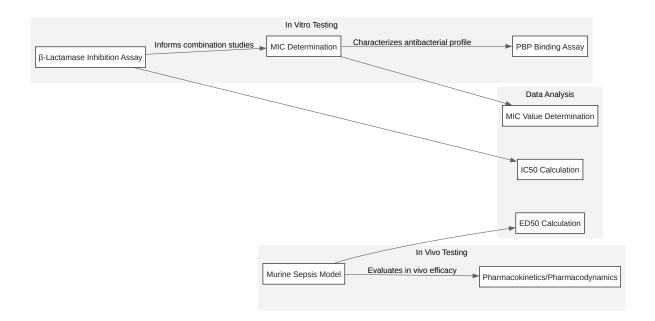
- Preparation of Test Plates: Serial dilutions of the β-lactam antibiotic are prepared in microtiter plates containing a fixed concentration of AM-112.
- Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Due to the nature of AM-112 as an extracellularly acting β -lactamase inhibitor, its primary mechanism does not directly involve the modulation of intracellular signaling pathways within the bacteria in the way a receptor agonist or antagonist would in a eukaryotic cell. Its action is to prevent the inactivation of another antibiotic.

Below is a conceptual workflow for testing the efficacy of AM-112.





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Conceptual workflow for evaluating AM-112.

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References

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